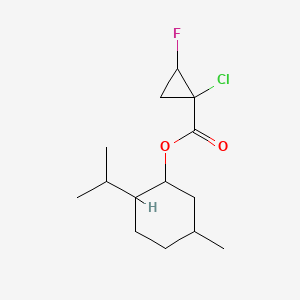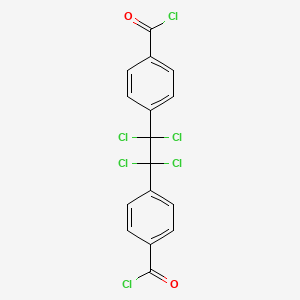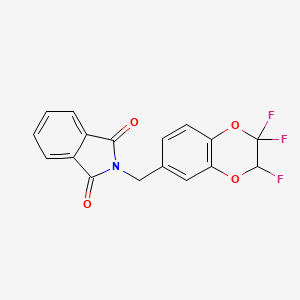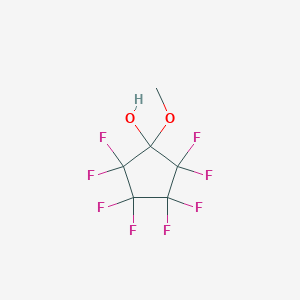
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate, commonly referred to as 2-IPM-5-MCH-1-ClF-2-FCP, is a fluorinated cyclopropane carboxylate compound that has been gaining attention in the scientific community due to its versatile applications. This compound has been used in a variety of fields such as organic synthesis, materials science, and drug discovery.
Aplicaciones Científicas De Investigación
2-IPM-5-MCH-1-ClF-2-FCP has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various organic compounds, such as amino acids, peptides, and polymers. It has also been used as a catalyst in organic synthesis, as well as a reagent in the synthesis of various pharmaceuticals. In addition, 2-IPM-5-MCH-1-ClF-2-FCP has been used in the synthesis of materials for use in medical devices and electronics.
Mecanismo De Acción
The mechanism of action of 2-IPM-5-MCH-1-ClF-2-FCP is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a covalent bond with an electron-rich species. This bond can then be used to facilitate the formation of other covalent bonds, which can be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-IPM-5-MCH-1-ClF-2-FCP are not well understood. However, it is believed that the compound may have some potential therapeutic applications, such as in the treatment of cancer and other diseases. In addition, it has been suggested that the compound may have some anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-IPM-5-MCH-1-ClF-2-FCP in lab experiments has several advantages. First, the compound is relatively easy to synthesize, and can be produced in large quantities. Second, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. Finally, the compound is relatively non-toxic and does not pose a significant risk to human health.
However, there are some limitations to the use of 2-IPM-5-MCH-1-ClF-2-FCP in lab experiments. First, the compound is relatively expensive, which can make it difficult to use in large-scale experiments. Second, the compound can be difficult to handle, as it is highly reactive and can easily react with other compounds. Finally, the compound is not well-characterized, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 2-IPM-5-MCH-1-ClF-2-FCP are vast and varied. In the future, the compound could be used in the synthesis of new materials with unique properties, such as nanomaterials and polymers. It could also be used in the development of new pharmaceuticals, as well as in the synthesis of new drugs. Additionally, the compound could be used in the development of medical devices and electronics. Finally, the compound could be used in the synthesis of new catalysts, which could be used in a variety of organic synthesis applications.
Métodos De Síntesis
2-IPM-5-MCH-1-ClF-2-FCP can be synthesized via a two-step process. The first step involves the reaction of 2-isopropyl-5-methylcyclohexanone with 1-chloro-2-fluorocyclopropane. This reaction occurs in the presence of a base such as sodium ethoxide, and the product is a 1-chloro-2-fluorocyclopropyl-2-isopropyl-5-methylcyclohexanone. The second step involves the oxidation of this intermediate with a mild oxidizing agent such as hydrogen peroxide. This reaction yields the desired compound, 2-IPM-5-MCH-1-ClF-2-FCP.
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFO2/c1-8(2)10-5-4-9(3)6-11(10)18-13(17)14(15)7-12(14)16/h8-12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQEXVRVKZDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2(CC2F)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)






![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)

